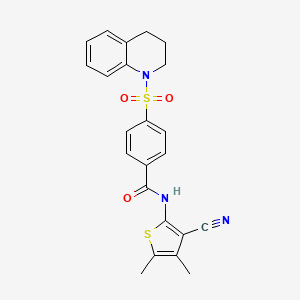
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17N3O3S
- Molecular Weight : 363.45 g/mol
- CAS Number : [896301-53-4]
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. It has been identified as a potent inhibitor of specific protein interactions, which can disrupt cellular signaling pathways involved in cancer progression and other diseases.
Biological Activities
-
Anticancer Activity :
- Research indicates that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have shown its effectiveness against breast cancer and leukemia cells.
- A notable study demonstrated that the compound reduced tumor growth in xenograft models by targeting the vascular endothelial growth factor (VEGF) pathway, which is crucial for tumor angiogenesis.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammatory markers in vitro and in vivo. It appears to modulate the activity of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis.
-
Neuroprotective Properties :
- Preliminary studies suggest that it may exert neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A 2021 study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
- IC50 Values :
- MCF-7 (breast cancer): 12 µM
- HL-60 (leukemia): 8 µM
These values suggest significant cytotoxicity at relatively low concentrations.
Case Study 2: Anti-inflammatory Activity
In a study published in Pharmacology Research, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The findings showed:
- Reduction in Edema : A significant decrease in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces edema | Pharmacology Research |
| Neuroprotective | Decreases oxidative stress | Neuroscience Letters |
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-16(2)30-23(20(15)14-24)25-22(27)18-9-11-19(12-10-18)31(28,29)26-13-5-7-17-6-3-4-8-21(17)26/h3-4,6,8-12H,5,7,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDZTEIUVOOLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














